molecular formula C19H27N3O2 B2773109 2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one CAS No. 478040-41-4

2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one

Cat. No. B2773109
M. Wt: 329.444
InChI Key: UPVFUEDFZBAIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • InChI Code : 1S/C11H17N3O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3 .

Molecular Structure Analysis

The molecular structure of 2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one consists of an isoindolinone core with a carbonyl-substituted butyl group and a piperazine moiety. The sulfonyl group is attached to the piperazine nitrogen .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, it likely participates in reactions typical of sulfonyl-substituted amines. Further studies are needed to explore its reactivity and potential applications .

Scientific Research Applications

Antipsychotic Potential

A study explored phthalimide and isoindolinone derivatives, including compounds structurally similar to 2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one, for their potential as antipsychotic agents. These compounds demonstrated activity at dopamine D2 and serotonin receptors, hinting at their potential for treating psychotic disorders (Norman et al., 1996).

Antimicrobial Properties

Research focused on a compound structurally related to 2-{3-Methyl-1-[(4-methylpiperazin-1-yl)carbonyl]butyl}isoindolin-1-one showed moderate antimicrobial activity. This highlights the potential of such compounds in addressing bacterial and fungal infections (Ghabbour & Qabeel, 2016).

ABCB1 Inhibitor Activity

A study presented derivatives with a structural similarity to the compound of interest, exhibiting the ability to inhibit ABCB1 activity. These findings could be significant in the context of cancer treatment, as ABCB1 is a transporter protein often associated with drug resistance in cancer cells (Colabufo et al., 2008).

Antitumor Activity

Arylpiperazine compounds, akin to the compound , have been investigated for their antitumor properties. The structural characteristics of these compounds, particularly the inclusion of halogen atoms, can affect their biological activity, which may be leveraged in the development of novel anticancer drugs (Zhou et al., 2017).

Safety And Hazards

  • Hazard Statements : May cause skin and eye irritation (H315, H319). Harmful if swallowed (H302). Avoid inhalation (H332, H335) .
  • Precautionary Measures : Handle with care. Use appropriate protective equipment. Avoid contact with eyes, skin, and clothing. Ensure proper ventilation. Wash hands thoroughly after handling .

properties

IUPAC Name

2-[4-methyl-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14(2)12-17(19(24)21-10-8-20(3)9-11-21)22-13-15-6-4-5-7-16(15)18(22)23/h4-7,14,17H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVFUEDFZBAIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCN(CC1)C)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-Methyl-1-[(4-methylpiperazino)carbonyl]butyl}-1-isoindolinone

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